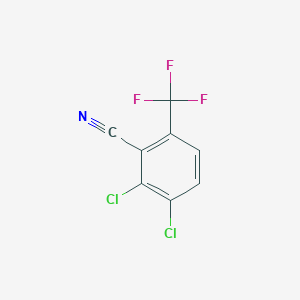

2,3-Dichloro-6-(trifluoromethyl)benzonitrile

Übersicht

Beschreibung

2,3-Dichloro-6-(trifluoromethyl)benzonitrile, also known as DCTN, is a yellow solid that is primarily used as a herbicide. It has a molecular weight of 240.01 .

Molecular Structure Analysis

The IUPAC name of 2,3-Dichloro-6-(trifluoromethyl)benzonitrile is 2,3-dichloro-6-(trifluoromethyl)benzonitrile. Its InChI code is 1S/C8H2Cl2F3N/c9-6-2-1-5(8(11,12)13)4(3-14)7(6)10/h1-2H and the InChI key is SVRLNDUHOQEVFN-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

2,3-Dichloro-6-(trifluoromethyl)benzonitrile is a solid crystal at ambient temperature .Wissenschaftliche Forschungsanwendungen

Environmental and Health Impact Studies

Research on halogen-containing organophosphorus chemicals, such as Tris(1,3-dichloro-2-propyl)phosphate (TDCPP), reveals their widespread use in consumer products and their release into the environment. TDCPP and its metabolites have been detected in human samples, raising concerns about potential health effects. Studies suggest TDCPP can induce a range of toxicities, including developmental, reproductive, and endocrine-disrupting effects, highlighting the need for further investigation into the health risks of such chemicals (Wang et al., 2020).

Advancements in Fluorinated Compounds

The development of new compounds to replace Per- and polyfluoroalkyl substances (PFASs) due to their environmental persistence and toxicity is crucial. Research on alternative PFAS compounds, including those containing trifluoromethyl groups, shows they still exhibit significant environmental and health risks, necessitating additional toxicological studies to assess their safety (Wang et al., 2019).

Synthesis and Applications of Benzothiazoles and Benzonitriles

Benzothiazoles and benzonitriles, including those substituted with trifluoromethyl groups, play a significant role in organic synthesis, offering potential in creating new materials and pharmaceuticals. These compounds, through various synthetic routes, can lead to products with enhanced properties or biological activity, demonstrating the versatility and importance of halogenated and fluorinated organic compounds in modern chemistry (Easton et al., 1994).

Environmental Remediation and Pollution Degradation

The study of microorganisms capable of degrading nitrile compounds, including benzonitriles, highlights the potential for bioremediation in treating toxic industrial pollutants. Certain bacteria, such as those from the Rhodococcus genus, can utilize nitrile compounds as carbon and nitrogen sources, transforming them into less harmful products. This research underscores the potential for microbial processes in environmental cleanup efforts (Sulistinah & Riffiani, 2018).

Eigenschaften

IUPAC Name |

2,3-dichloro-6-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2Cl2F3N/c9-6-2-1-5(8(11,12)13)4(3-14)7(6)10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVRLNDUHOQEVFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(F)(F)F)C#N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2Cl2F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501258235 | |

| Record name | 2,3-Dichloro-6-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501258235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dichloro-6-(trifluoromethyl)benzonitrile | |

CAS RN |

186517-39-5 | |

| Record name | 2,3-Dichloro-6-(trifluoromethyl)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=186517-39-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dichloro-6-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501258235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-[(9E,12E)-octadeca-9,12-dienoyl]oxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate](/img/structure/B1353721.png)

![2-[(E)-2-Nitroethenyl]phenol](/img/structure/B1353724.png)

![(NE)-N-[(E)-4-(furan-2-yl)but-3-en-2-ylidene]hydroxylamine](/img/structure/B1353725.png)

![(2E)-3-[4-Methoxy-3-(methoxymethyl)phenyl]-acrylic acid](/img/structure/B1353733.png)

![2-[4-(Trifluoromethyl)phenyl]pyridine](/img/structure/B1353766.png)